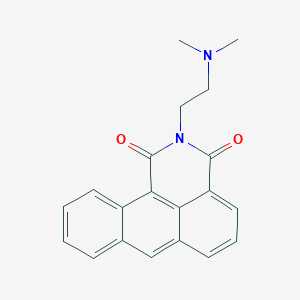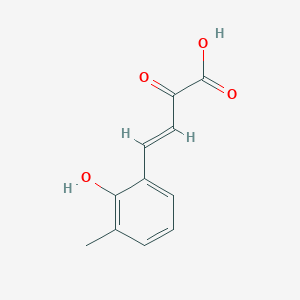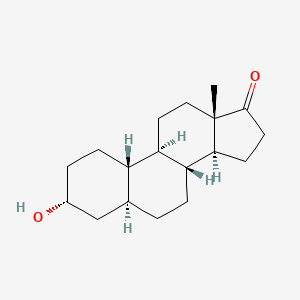
L-655,238
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-655,238 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring and the subsequent attachment of the benzenemethanol moiety. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
L-655,238 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties .
科学研究应用
L-655,238 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of FLAP and the synthesis of quinoline derivatives.
Biology: The compound is used to investigate the role of FLAP in various biological processes, including inflammation and cell signaling.
Medicine: this compound has potential therapeutic applications in the treatment of inflammatory diseases, such as asthma and arthritis, as well as certain types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
L-655,238 exerts its effects by inhibiting the activity of FLAP, a protein involved in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators that play a crucial role in various inflammatory diseases. By inhibiting FLAP, this compound reduces the production of leukotrienes, thereby alleviating inflammation. The molecular targets and pathways involved include the 5-lipoxygenase pathway and the downstream signaling cascades associated with leukotriene production .
相似化合物的比较
Similar Compounds
MK-886: Another FLAP inhibitor with a similar mechanism of action.
Zileuton: A 5-lipoxygenase inhibitor that directly inhibits the enzyme rather than the activating protein.
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes at their receptor sites.
Uniqueness of L-655,238
This compound is unique in its high selectivity and potency as a FLAP inhibitor. Unlike other compounds that target the 5-lipoxygenase pathway, this compound specifically inhibits the activating protein, making it a valuable tool for studying the role of FLAP in various biological processes and for developing targeted therapies for inflammatory diseases .
属性
分子式 |
C22H25NO2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
1-[4-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-9-22(24)18-11-14-20(15-12-18)25-16-19-13-10-17-7-5-6-8-21(17)23-19/h5-8,10-15,22,24H,2-4,9,16H2,1H3 |
InChI 键 |
KTCZJNUHEQKQHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)O |
同义词 |
alpha-pentyl-4-(2-quinolinylmethoxy)-benzenemethanol L 655,238 L 655238 L-655238 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2,6-dichlorophenyl)methoxy]-3-phenylsulfanyl-1H-indole-2-carboxylic acid](/img/structure/B1242297.png)
![(5S,8R,9S,10S,12R,13S,14S,17S)-12-hydroxy-17-[(2R)-2-[(1R,3R)-1-hydroxy-3-[(1S,2R)-2-methylcyclopropyl]butyl]oxiran-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242302.png)

![1-Heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242304.png)
![(1S,5R,7R,8S,9R)-7-Phenyl-8,9-dihydroxy-2,6-dioxabicyclo[3.3.1]nonane-3-one](/img/structure/B1242306.png)



![3-[(4-ethoxyphenoxy)methyl]-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B1242312.png)
![benzoyl-[benzyl-[(2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]-methyl-ammonio]azanide](/img/structure/B1242313.png)
![4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B1242314.png)
![1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1242316.png)
![3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide](/img/structure/B1242319.png)
